molecular formula C11H14ClNO2 B13172397 2-Chloro-N-(3-methoxy-5-methylphenyl)propanamide

2-Chloro-N-(3-methoxy-5-methylphenyl)propanamide

Cat. No.: B13172397
M. Wt: 227.69 g/mol
InChI Key: RWVDVNQPMLFVMJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methoxy-5-methylphenyl)propanamide is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanamide, featuring a chloro group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methoxy-5-methylphenyl)propanamide typically involves the reaction of 3-methoxy-5-methylphenylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to form an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of N-(3-methoxy-5-methylphenyl)propanamide derivatives.

    Oxidation Reactions: Formation of 3-methoxy-5-methylbenzoic acid or 3-methoxy-5-methylbenzaldehyde.

    Reduction Reactions: Formation of 2-amino-N-(3-methoxy-5-methylphenyl)propanamide.

Scientific Research Applications

2-Chloro-N-(3-methoxy-5-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methoxy-5-methylphenyl)propanamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2-methoxy-5-methylphenyl)propanamide
  • 2-Chloro-N-(2-methylphenyl)propanamide
  • 2-Chloro-5-methylphenyl isocyanate

Uniqueness

2-Chloro-N-(3-methoxy-5-methylphenyl)propanamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups on the phenyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloro-N-(3-methoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C11H14ClNO2/c1-7-4-9(6-10(5-7)15-3)13-11(14)8(2)12/h4-6,8H,1-3H3,(H,13,14)

InChI Key

RWVDVNQPMLFVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)NC(=O)C(C)Cl

Origin of Product

United States

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